molecular formula C19H19FN4O2 B2882270 N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421529-95-4

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2882270
CAS No.: 1421529-95-4
M. Wt: 354.385
InChI Key: UJFGTBGNJOFKLD-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biological Activity

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with the CAS number 1421468-28-1, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4O2C_{18}H_{17}FN_{4}O_{2}, with a molecular weight of 340.4 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₄O₂
Molecular Weight340.4 g/mol
CAS Number1421468-28-1

Antimicrobial Activity

Recent studies indicate that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth at concentrations comparable to standard antibiotics.

Anticancer Properties

Research has also explored the anticancer potential of pyridazine derivatives. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins, suggesting that N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo could have similar effects.

The biological activity of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : The structure allows for interaction with various cellular receptors, potentially modulating signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cytotoxicity in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized a series of pyridazine derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 to 31 mm at a concentration of 50 µg/well, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyridazine derivatives, revealing that these compounds could significantly reduce viability in various cancer cell lines through apoptosis induction. The study employed flow cytometry to analyze apoptotic markers, confirming the potential for therapeutic applications in oncology .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-23-18(25)8-7-17(22-23)19(26)21-13-16(24-9-2-3-10-24)12-14-5-4-6-15(20)11-14/h2-11,16H,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFGTBGNJOFKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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